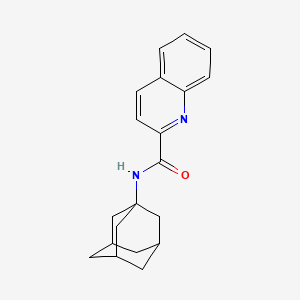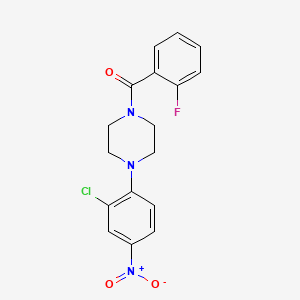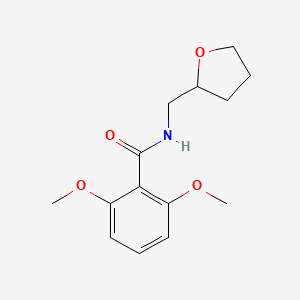![molecular formula C18H29NO2 B4926635 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine, also known as MEOEP, is a chemical compound that has gained attention in scientific research due to its potential as a novel drug candidate. The compound is a piperidine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to increase levels of dopamine and serotonin in the brain, which may contribute to its anti-addictive effects. Additionally, 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to have a number of biochemical and physiological effects. Research has shown that 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases such as Parkinson's disease. 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has also been found to reduce the rewarding effects of drugs such as cocaine and methamphetamine in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to have low toxicity in animal models. However, there are also limitations to using 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential as a drug candidate. Additionally, 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine. One area of research could focus on further elucidating the mechanism of action of 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine, which could help to identify potential therapeutic targets for the treatment of various diseases and disorders. Additionally, more research is needed to determine the safety and efficacy of 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine in humans, which could pave the way for clinical trials. Finally, research could also focus on developing new derivatives of 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine with improved pharmacological properties and specificity for certain targets.
Synthesemethoden
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine can be synthesized using a specific method involving the reaction of mesityl oxide with 2-(2-bromoethoxy)ethylamine. This reaction results in the formation of 2-(2-mesityloxyethoxy)ethylamine, which is then cyclized using sodium hydride to produce 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine. The synthesis method has been optimized to produce high yields of 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine with high purity.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to have potential as a drug candidate for the treatment of various diseases and disorders. Research has shown that 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has anti-inflammatory, analgesic, and neuroprotective effects. Additionally, 1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine has been found to have potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-12-11-20-10-9-19-7-5-4-6-8-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVGYGIVJUJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)

![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
